molecular formula C7H14N2O6S B12547809 2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid CAS No. 144050-69-1

2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid

Cat. No.: B12547809
CAS No.: 144050-69-1
M. Wt: 254.26 g/mol
InChI Key: CWEWOZODXSOJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid is a complex organic compound with the molecular formula C7H14N2O6S. This compound is known for its unique structure, which includes a methanesulfonyl group and two acetic acid moieties connected through an ethylamine linkage. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid typically involves the reaction of methanesulfonyl chloride with ethylenediamine, followed by the addition of chloroacetic acid. The reaction conditions often require a controlled temperature environment and the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the acetic acid moieties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2,2’-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,2’-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter the function of proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with a similar ethylenediamine backbone but with four acetic acid groups.

    Nitrilotriacetic acid (NTA): Another chelating agent with three acetic acid groups attached to a nitrogen atom.

    Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a more complex structure, including five acetic acid groups.

Uniqueness

2,2’-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that primarily function as chelating agents.

Properties

CAS No.

144050-69-1

Molecular Formula

C7H14N2O6S

Molecular Weight

254.26 g/mol

IUPAC Name

2-[carboxymethyl-[2-(methanesulfonamido)ethyl]amino]acetic acid

InChI

InChI=1S/C7H14N2O6S/c1-16(14,15)8-2-3-9(4-6(10)11)5-7(12)13/h8H,2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

CWEWOZODXSOJGP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCN(CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.